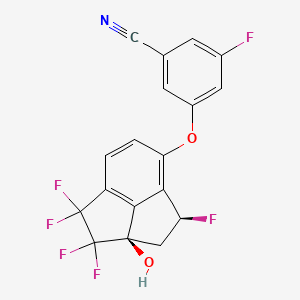
hMAO-B-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hMAO-B-IN-2 is a selective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibitors of hMAO-B are of significant interest in the treatment of neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease due to their potential to modulate neurotransmitter levels and provide neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hMAO-B-IN-2 typically involves the reaction of specific piperazine derivatives with a pyridazinone ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . The process may also involve steps like purification through column chromatography and recrystallization to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product. The scalability of the synthesis process is crucial for producing sufficient quantities for clinical and commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
hMAO-B-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the functional groups introduced .
Applications De Recherche Scientifique
hMAO-B-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of hMAO-B and its effects on neurotransmitter metabolism.
Biology: Employed in research to understand the role of hMAO-B in cellular processes and its involvement in neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating conditions like Parkinson’s disease and Alzheimer’s disease by modulating neurotransmitter levels and providing neuroprotective effects.
Industry: Utilized in the development of new pharmaceuticals targeting hMAO-B for the treatment of neurodegenerative disorders .
Mécanisme D'action
hMAO-B-IN-2 exerts its effects by selectively inhibiting the activity of hMAO-B. This enzyme is responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine and serotonin. By inhibiting hMAO-B, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets and pathways involved include the binding of this compound to the active site of hMAO-B, preventing the enzyme from interacting with its natural substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoliquiritigenin: A potent human monoamine oxidase inhibitor that modulates dopamine and vasopressin receptors.
Phenylxanthine derivatives: Compounds with dual-target inhibitory potential for hMAO-B and adenosine A2A receptors.
Pyridazinone derivatives: Selective inhibitors of hMAO-B with various biological activities.
Uniqueness of hMAO-B-IN-2
This compound is unique due to its high selectivity and potency as an hMAO-B inhibitor. Its ability to modulate neurotransmitter levels and provide neuroprotective effects makes it a promising candidate for the treatment of neurodegenerative diseases. Additionally, its well-defined synthetic routes and reaction conditions facilitate its production and application in scientific research and medicine .
Propriétés
Formule moléculaire |
C18H23NO3 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
7-[5-[methyl(prop-2-ynyl)amino]pentoxy]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H23NO3/c1-3-10-19(2)11-5-4-6-12-21-15-7-8-16-17(20)9-13-22-18(16)14-15/h1,7-8,14H,4-6,9-13H2,2H3 |
Clé InChI |
CLKPCTKGZGRHKG-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCCOC1=CC2=C(C=C1)C(=O)CCO2)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


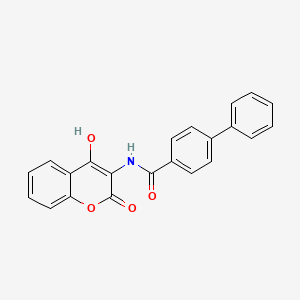

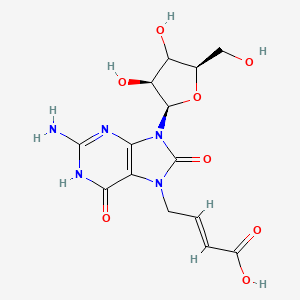
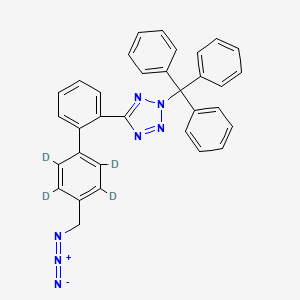
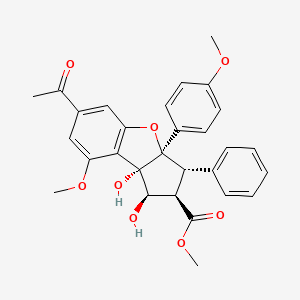
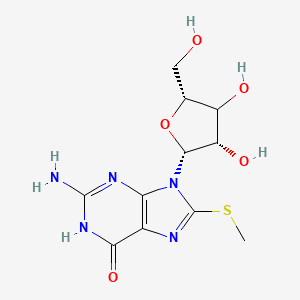

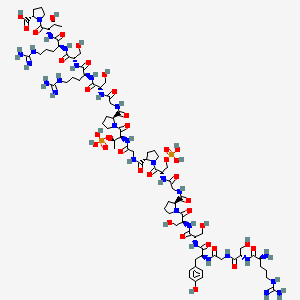
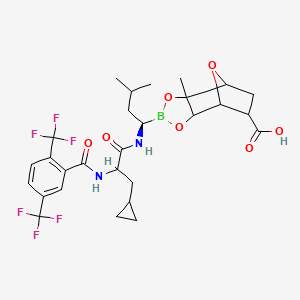
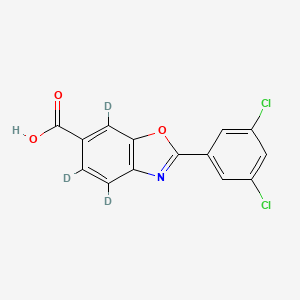
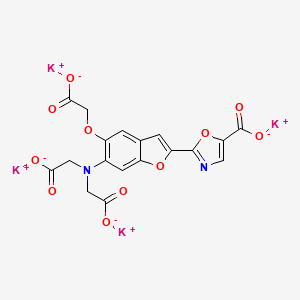
![(3S,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B15140664.png)
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15140669.png)
